N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride
Overview
Description
N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the family of N-benzyl phenethylamines. This drug has gained popularity among the recreational drug users due to its potent hallucinogenic effects and ease of availability. However, the use of this drug is associated with several adverse effects, including seizures, cardiovascular toxicity, and death.
Mechanism of Action
The exact mechanism of action of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride is not fully understood. However, it is known to act as a partial agonist at the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in altered perception, mood, and thought processes, which are the hallmark of hallucinogenic drugs.
Biochemical and Physiological Effects:
N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has been shown to induce a range of physiological and biochemical effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. It also causes dilation of the pupils and alters the perception of time, space, and reality. The effects of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride are dose-dependent, with higher doses leading to more intense and prolonged effects.
Advantages and Limitations for Lab Experiments
N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has several advantages for lab experiments, including its high potency, selectivity for 5-HT2A receptor, and ease of synthesis. However, its use is associated with several limitations, including its potential toxicity, the lack of standardized dosing protocols, and the limited knowledge of its long-term effects.
Future Directions
Future research on N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride should focus on understanding its long-term effects on the brain and behavior, developing safer and more effective medications that target the 5-HT2A receptor, and exploring the potential therapeutic applications of hallucinogens. Additionally, more studies are needed to establish standardized dosing protocols and to investigate the potential interactions of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride with other drugs and medications.
Scientific Research Applications
N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has been used in scientific research to study its receptor binding affinity and selectivity. It has been found to bind strongly to the serotonin 2A receptor (5-HT2A), which is responsible for the hallucinogenic effects of many drugs, including LSD. The high affinity of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride for 5-HT2A receptor makes it a valuable tool for studying the structure-activity relationship of hallucinogens and developing new medications that target this receptor. Additionally, N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has been used to study the effects of hallucinogens on brain function and behavior.
properties
IUPAC Name |
N-[(3,4-diethoxy-5-iodophenyl)methyl]-2-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24INO2.ClH/c1-3-22-18-13-16(12-17(20)19(18)23-4-2)14-21-11-10-15-8-6-5-7-9-15;/h5-9,12-13,21H,3-4,10-11,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMSDAVLQSJMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2)I)OCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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